Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- is an aromatic hydrocarbon with a complex structure It consists of a benzene ring substituted with four methyl groups and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the phenylethynyl group, converting it to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The methyl groups can influence the compound’s hydrophobicity and its ability to penetrate biological membranes.
Comparison with Similar Compounds
Benzene, 1,2,4,5-tetramethyl-: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.
Benzene, 1,2,3,4-tetramethyl-: Different substitution pattern on the benzene ring, leading to different chemical properties.
Benzene, 1,2,3,5-tetramethyl-: Another isomer with distinct reactivity.
Properties
CAS No. |
148101-03-5 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C18H18/c1-13-12-14(2)16(4)18(15(13)3)11-10-17-8-6-5-7-9-17/h5-9,12H,1-4H3 |
InChI Key |
WCQMSEHUKUGJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#CC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.